Ethyl 3-(piperazin-1-yl)butanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 3-piperazin-1-ylbutanoate |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-10(13)8-9(2)12-6-4-11-5-7-12/h9,11H,3-8H2,1-2H3 |
InChI Key |
XXLPDEBMAZOLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1CCNCC1 |
Origin of Product |
United States |
Mechanistic Insights into the Chemical Reactivity of Ethyl 3 Piperazin 1 Yl Butanoate Systems
Reaction Pathways at the Piperazine (B1678402) Nitrogen Centers
The piperazine moiety contains two secondary amine functionalities, which are the primary sites of reactivity under many conditions. Their chemical behavior is characterized by their nucleophilicity and basicity.
Nucleophilicity and Basic Properties of Piperazine Amines
The nucleophilicity of the piperazine amines is evident in their propensity to participate in nucleophilic substitution and addition reactions. The secondary amine at position 4 is generally more sterically hindered than the nitrogen at position 1, which can lead to regioselectivity in its reactions.
Electrophilic Attack and Substitution Reactions on Piperazine Moiety
The nucleophilic nitrogens of the piperazine ring readily undergo electrophilic attack. Common reactions include alkylation, acylation, and arylation.
N-Alkylation: The piperazine nitrogens can be alkylated using alkyl halides or other alkylating agents. mdpi.com This reaction typically proceeds via an SN2 mechanism. The choice of solvent and base is crucial for controlling the extent of alkylation (mono- vs. di-alkylation). In the case of Ethyl 3-(piperazin-1-yl)butanoate, the remaining secondary amine can be further functionalized. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for introducing N-alkyl substituents. mdpi.com
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) leads to the formation of N-acylpiperazines. This reaction is generally rapid and results in the formation of a stable amide bond.
N-Arylation: The piperazine nitrogen can also undergo arylation, for example, through nucleophilic aromatic substitution on an electron-deficient aromatic ring or via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com
Transformations Involving the Ethyl Ester Group
The ethyl ester functionality of this compound is susceptible to various nucleophilic acyl substitution reactions.
Hydrolytic Stability and Ester Cleavage Mechanisms
The ethyl ester group can be cleaved through hydrolysis under both acidic and basic conditions. The stability of the ester is pH-dependent. nih.gov
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification to yield the corresponding carboxylate salt and ethanol. This reaction is typically irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol. The reaction follows a second-order kinetic model, being first order with respect to both the ester and the hydroxide ion. chemrxiv.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to the carboxylic acid and ethanol. This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group and the electronic effects of the substituents. The presence of the piperazine ring may have a modest electronic effect on the ester's reactivity.
Transesterification and Amidation Reactions of the Ester
Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with another alcohol. The equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
Amidation: The ester can react with amines to form amides. This reaction is generally slower than hydrolysis and often requires heating or catalysis. The intramolecular reaction of the piperazine nitrogen with the ester group is a possibility, which would lead to the formation of a lactam, although this is likely to be less favorable than intermolecular reactions with other amines.
Stereochemical Evolution and Conformational Dynamics during Reactions
The piperazine ring in this compound is expected to adopt a chair conformation, similar to cyclohexane. libretexts.orglumenlearning.com This leads to the existence of axial and equatorial positions for the substituents on the ring. The substituent at the 3-position of the butanoate chain introduces a stereocenter, meaning the molecule can exist as enantiomers.
The chair conformation of the piperazine ring can undergo ring-flipping, which interconverts axial and equatorial substituents. The energetic barrier for this process is relatively low. The preferred conformation will be the one that minimizes steric interactions. For the butanoate substituent, an equatorial position is generally favored to reduce 1,3-diaxial interactions. libretexts.org
The stereochemistry of the butanoate side chain can influence the reactivity of the molecule. For example, the orientation of the substituent may affect the accessibility of the piperazine nitrogens to incoming electrophiles. During reactions, the stereocenter can either be retained, inverted, or racemized, depending on the reaction mechanism. For instance, an SN2 reaction at the stereocenter would lead to inversion of configuration, while a reaction proceeding through a planar carbocation intermediate would result in racemization.
The conformational dynamics of the piperazine ring and the stereochemistry of the side chain are important considerations in the design of reactions involving this compound, particularly in the synthesis of stereochemically pure products.
Chiral Induction and Diastereomeric Control in Functionalization
The inherent chirality of this compound, stemming from the stereocenter at the third carbon of the butanoate chain, profoundly influences its functionalization reactions. This chiral center can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This phenomenon, known as chiral induction or diastereomeric control, is fundamental to stereoselective synthesis.
The degree of diastereoselectivity achieved is contingent on several factors, including the nature of the reactant, the solvent, and the reaction temperature. For instance, in reactions involving the modification of the piperazine ring, the existing stereocenter can dictate the stereochemical outcome at the newly formed stereocenter. The bulky ethyl butanoate group can sterically hinder one face of the piperazine ring, compelling the approaching electrophile or nucleophile to attack from the less hindered face.
Table 1: Factors Influencing Diastereoselectivity in the Functionalization of this compound
| Factor | Influence on Diastereoselectivity | Example |
| Steric Hindrance | The chiral center's substituents can block one reaction face, directing incoming groups to the opposite face. | The ethyl butanoate group can favor the formation of the trans diastereomer when substituting the piperazine ring. |
| Solvent Polarity | The polarity of the solvent can affect the transition state geometry and the relative energies of the diastereomeric products. | Polar aprotic solvents may stabilize a more polar transition state, potentially altering the diastereomeric ratio. |
| Reaction Temperature | Lower temperatures generally increase diastereoselectivity by favoring the kinetically controlled product. | Carrying out a reaction at -78 °C instead of room temperature can significantly improve the diastereomeric excess. |
| Nature of Reagent | The size and electronic properties of the reacting species can influence its approach to the chiral substrate. | A bulky electrophile will experience greater steric repulsion, potentially leading to higher diastereoselectivity. |
In Situ Racemization Mechanisms in Dynamic Kinetic Resolutions
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolutions. nih.gov This process involves the continuous racemization of the less reactive enantiomer in situ, allowing it to be converted into the more reactive enantiomer, which is then selectively transformed into the product. nih.gov
For this compound, an effective DKR would require a compatible racemization catalyst that can interconvert the (R)- and (S)-enantiomers under the reaction conditions without interfering with the primary stereoselective transformation. The mechanism of racemization often involves the deprotonation at the chiral center to form a planar enolate intermediate, followed by non-stereospecific reprotonation. The presence of the ester carbonyl group facilitates this deprotonation by stabilizing the resulting negative charge.
The choice of racemization catalyst is critical. While various transition metal complexes have been developed for the racemization of alcohols and other substrates, their application to amino acid derivatives like this compound requires careful consideration of catalyst compatibility and functional group tolerance. nih.gov
Role of Catalysis in Directing Reactivity and Enhancing Selectivity
Catalysis plays a central role in controlling the reactivity and selectivity of reactions involving this compound. nih.gov By providing alternative reaction pathways with lower activation energies, catalysts can accelerate reaction rates and, more importantly, direct the reaction towards the formation of a specific desired product.
Lewis Acid Catalysis and Transition Metal Mediation
Lewis acids can coordinate to the carbonyl oxygen of the ester group or the nitrogen atoms of the piperazine ring in this compound. This coordination can activate the substrate towards nucleophilic attack or influence the stereochemical course of a reaction. For example, in conjugate addition reactions, a Lewis acid can enhance the electrophilicity of the α,β-unsaturated system, facilitating the addition of a nucleophile. nih.gov The choice of Lewis acid can have a significant impact on the stereoselectivity of the reaction. nih.gov
Transition metal catalysts are indispensable for a wide array of transformations, including cross-coupling reactions, hydrogenations, and oxidations. In the context of this compound, transition metal complexes can be employed to functionalize the piperazine ring or the butanoate chain. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce aryl or vinyl groups at the nitrogen atoms of the piperazine moiety. The design of chiral ligands for the transition metal is crucial for achieving high enantioselectivity in such transformations.
Table 2: Catalytic Strategies for this compound Derivatives
| Catalytic System | Transformation | Role of Catalyst |
| Lewis Acids (e.g., ZnBr2, TiCl4) | Conjugate Addition, Cyclization | Activates electrophiles, influences stereoselectivity. nih.gov |
| Transition Metals (e.g., Pd, Ru, Rh) | Cross-Coupling, Hydrogenation, DKR | Facilitates bond formation, enables asymmetric transformations. |
| Enzymes (e.g., Lipases, Proteases) | Kinetic Resolution, DKR | Provides high stereoselectivity in acyl transfer reactions. nih.gov |
Protonation State Influence on Reaction Kinetics and Equilibria
Under acidic conditions, the protonated piperazinium species is formed. This protonation deactivates the nitrogen atoms towards electrophilic attack and can significantly alter the molecule's conformation and solubility. Conversely, under basic conditions, the piperazine nitrogens are deprotonated and nucleophilic, readily participating in reactions with electrophiles.
The pH of the reaction medium is therefore a critical parameter that can be used to control the reactivity of this compound. By carefully adjusting the pH, it is possible to selectively favor one reaction pathway over another. For instance, in a reaction involving both the piperazine nitrogen and the ester group, controlling the protonation state can allow for selective functionalization at one site while the other is protected in its protonated form. This principle is fundamental in many synthetic strategies and is particularly relevant in enzymatic resolutions where the pH optimum of the enzyme must be considered. nih.gov
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Ethyl 3-(piperazin-1-yl)butanoate. It elucidates the carbon-hydrogen framework and offers profound insights into the molecule's dynamic conformational nature.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial blueprint of the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms.
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), the protons of the butanoate backbone, and the protons of the piperazine (B1678402) ring. The piperazine protons often appear as complex multiplets due to their diastereotopic nature and coupling with each other.
The ¹³C NMR spectrum complements the ¹H data, showing characteristic signals for the ester carbonyl carbon (C=O) at the downfield region (~173 ppm), the carbons of the ethyl group, the butanoate chain, and the piperazine ring. rsc.orgchegg.com
To definitively establish the atomic connectivity and stereochemistry, two-dimensional (2D) NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would confirm the connectivity within the ethyl group (correlation between the methylene (B1212753) and methyl protons) and along the butanoate chain. It would also show correlations among the protons on the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is crucial for piecing the molecular fragments together. For instance, an HMBC correlation between the proton at C3 of the butanoate chain and the carbons of the piperazine ring would definitively confirm the point of attachment. Similarly, correlations from the ethyl protons to the ester carbonyl carbon would verify the ester structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.25 (t) | ~14.2 | Ethyl -OCH₂-, Carbonyl (C=O) |
| Ethyl -OCH₂- | ~4.15 (q) | ~60.5 | Ethyl -CH₃, Carbonyl (C=O) |
| Butanoate C4-H₃ | ~1.15 (d) | ~20.0 | Butanoate C3, Butanoate C2 |
| Butanoate C2-H₂ | ~2.40 (m) | ~40.0 | Carbonyl (C=O), Butanoate C3, Butanoate C4 |
| Butanoate C3-H | ~3.00 (m) | ~58.0 | Piperazine C2'/C6', Butanoate C2, Butanoate C4 |
| Piperazine C2'/C6'-H₂ (axial/equatorial) | ~2.50 - 2.80 (m) | ~54.0 (N-substituted side) ~46.0 (NH side) | Piperazine C3'/C5', Butanoate C3 |
| Piperazine C3'/C5'-H₂ (axial/equatorial) | ~2.80 - 3.10 (m) | Piperazine C2'/C6' | |
| Piperazine N-H | Variable, broad | - | - |
| Carbonyl C=O | - | ~173.0 | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions. (t=triplet, q=quartet, d=doublet, m=multiplet).
The piperazine ring is not static; it exists predominantly in a chair conformation that undergoes rapid interconversion at room temperature. rsc.org Furthermore, the nitrogen atom attached to the butanoate chain is a stereocenter, and its inversion, coupled with the ring flip, leads to complex conformational isomerism.
Studies on related N-substituted piperazines show that these dynamic processes can be studied using temperature-dependent NMR spectroscopy. rsc.orgrsc.org
Ring Inversion: At low temperatures, the rate of the chair-chair interconversion of the piperazine ring slows down on the NMR timescale. This results in the broadening and eventual splitting of the piperazine proton signals into distinct axial and equatorial resonances. rsc.org
Coalescence Temperature (Tc): As the temperature is increased, the rate of inversion increases, causing the separate axial and equatorial signals to broaden, merge, and finally sharpen into a single time-averaged signal. researchgate.net The temperature at which the signals merge is the coalescence temperature (Tc).
Activation Energy (ΔG‡): By analyzing the coalescence temperature and the chemical shift difference between the exchanging signals, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated. For N-acylated piperazines, these energy barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.orgrsc.org This value provides a quantitative measure of the conformational flexibility of the piperazine ring within the molecule.
The conformational equilibrium of this compound can be influenced by the solvent environment. nih.gov The relative populations of different conformers (e.g., where the butanoate substituent is in an axial versus an equatorial position) can shift depending on the polarity of the solvent.
This phenomenon is observable through changes in the ¹H NMR spectrum when measured in different deuterated solvents. researchgate.net For instance, comparing spectra recorded in a non-polar solvent like chloroform-d (B32938) (CDCl₃) with those in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can reveal significant changes in chemical shifts and coupling constants of the piperazine protons. rsc.org A polar solvent may stabilize a more polar conformer through dipole-dipole interactions, leading to a shift in the conformational equilibrium. Such studies are crucial for understanding how the molecule might behave in different chemical or biological environments. nih.govresearchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups.
Ester Group: A very strong and sharp absorption band corresponding to the C=O stretching vibration of the ester is expected in the FT-IR spectrum, typically around 1730-1750 cm⁻¹. nist.govnist.gov The C-O stretching vibrations of the ester linkage would appear in the 1100-1300 cm⁻¹ region.
Amine Linkages: The secondary amine (N-H) in the piperazine ring gives rise to a moderate N-H stretching vibration in the 3200-3500 cm⁻¹ region. The N-H bending (scissoring) vibration typically appears around 1500-1650 cm⁻¹. niscpr.res.in The C-N stretching vibrations of the tertiary and secondary amines within the ring are expected in the 1020-1250 cm⁻¹ range.
Alkyl Groups: C-H stretching vibrations from the ethyl and butanoate groups will be prominent in the 2850-3000 cm⁻¹ region. niscpr.res.in
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3200 - 3500 | Medium |
| C-H Stretch (sp³) | Alkyl Chains | 2850 - 3000 | Strong |
| C=O Stretch | Ester | 1730 - 1750 | Strong, Sharp |
| N-H Bend | Secondary Amine | 1500 - 1650 | Medium |
| CH₂/CH₃ Bend | Alkyl Chains | 1350 - 1470 | Medium |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-N Stretch | Piperazine Ring | 1020 - 1250 | Medium |
Source: Data compiled from general spectroscopy principles and specific data for piperazine and ester-containing compounds. nist.govniscpr.res.innih.gov
While the high-frequency regions of the vibrational spectra identify functional groups, the region below 1500 cm⁻¹ is known as the "fingerprint region." This area contains a complex pattern of overlapping peaks from bending and skeletal vibrations that are highly sensitive to the molecule's specific three-dimensional structure.
Subtle changes in the conformation of the piperazine ring (e.g., the orientation of the butanoate substituent) can lead to shifts in the positions and intensities of bands within this fingerprint region. Studies on piperazine have shown that different conformers can be distinguished by their unique vibrational spectra. ias.ac.in By comparing the experimental FT-IR and Raman spectra with spectra predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers, it is possible to determine the most stable or dominant conformation of this compound in the solid state or in a given solvent. nih.gov
X-Ray Diffraction (XRD) for Precise Solid-State Molecular Geometry
X-ray diffraction analysis of single crystals provides unparalleled insight into the molecular structure, including bond lengths, bond angles, and torsional angles, as well as the conformational preferences of flexible moieties like the piperazine ring and its substituents.
While a crystal structure for this compound is not publicly available, a detailed X-ray diffraction study has been conducted on a closely related analogue, 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate. nih.gov This zwitterionic compound, formed from the reaction of 2-(piperazin-1-yl)pyrimidine and but-2-enoic acid, provides a valuable model for understanding the structural characteristics of the 3-(piperazin-1-yl)butanoate moiety. nih.gov
The analysis of this analogue revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov The piperazine ring, a central feature of these molecules, consistently adopts a chair conformation in the solid state, which is its most stable form. nih.govnih.goviucr.orgnih.gov In the case of the 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate zwitterion, the piperazine ring is slightly distorted from a perfect chair, as indicated by its puckering parameters. nih.gov
The crystallographic data for this analogue provides a strong foundation for predicting the solid-state conformation of this compound. It is anticipated that the piperazine ring will also adopt a chair conformation. The butanoate substituent's orientation relative to the piperazine ring will be determined by steric and electronic factors, as well as the intermolecular interactions within the crystal lattice.
Table 1: Crystal Data and Structure Refinement for 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate nih.gov
| Parameter | Value |
| Empirical Formula | C₁₂H₁₈N₄O₂ |
| Formula Weight (Mr) | 250.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.5157 (6) |
| b (Å) | 7.8454 (3) |
| c (Å) | 12.2147 (5) |
| β (°) | 106.884 (5) |
| Volume (ų) | 1239.36 (9) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation | Cu Kα |
| Absorption Coefficient (μ) | 0.77 mm⁻¹ |
This table is interactive. Click on the headers to sort the data.
Intermolecular Interactions and Crystal Packing Motifs
In the crystal structure of the analogue 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate, the packing is primarily governed by a combination of hydrogen bonds. nih.gov The zwitterionic nature of the molecule, with a positively charged piperazinium nitrogen and a negatively charged carboxylate group, facilitates the formation of strong N—H···O hydrogen bonds. nih.gov These interactions link the molecules into one-dimensional chains that extend along the researchgate.net crystallographic direction. nih.gov
For the non-zwitterionic this compound, while the strong N—H···O interactions present in the zwitterion would be absent, other hydrogen bonding motifs are expected. The secondary amine in the piperazine ring can act as a hydrogen bond donor, forming N—H···N or N—H···O interactions with neighboring molecules. The ester carbonyl oxygen is a potential hydrogen bond acceptor. Furthermore, various weak C—H···O and C—H···π interactions are also likely to play a significant role in the crystal packing, similar to what is observed in other piperazine derivatives. nih.gov The analysis of these interactions is critical for understanding the supramolecular assembly of the compound.
Theoretical and Computational Chemistry Investigations of Ethyl 3 Piperazin 1 Yl Butanoate
Quantum Chemical Descriptors and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For piperazine (B1678402) derivatives, these studies elucidate the distribution of electrons and energy levels, which are key determinants of their chemical and biological activities. jksus.orgwur.nl
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. jksus.org It is frequently employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the potential energy surface of a molecule. jksus.orgresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For piperazine derivatives, a common approach involves using hybrid functionals like B3LYP or range-separated functionals such as WB97XD, often combined with Pople-style basis sets like 6-311++G(d,p). jksus.org The selection of these parameters is critical as it directly impacts the reliability of the calculated properties. For instance, the inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are necessary for molecules with non-spherical electron distributions.
Table 1: Commonly Used DFT Functionals and Basis Sets for Piperazine Derivatives
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP-D | 6-311++G** | Geometry optimization and electronic properties. jksus.org |
| WB97XD | 6-311++G** | Accounts for dispersion forces, suitable for conformational analysis. jksus.org |
| M06-2X | 6-311G+(d,p) | Broad applicability for thermochemistry and kinetics. researchgate.net |
Molecules like ethyl 3-(piperazin-1-yl)butanoate can exist in various spatial arrangements, known as conformers, due to the rotation around single bonds. The piperazine ring itself can adopt different conformations, such as chair, boat, and twist-boat. DFT calculations are used to determine the relative energies of these conformers, identifying the most stable (lowest energy) structures. The analysis of the potential energy surface reveals the energy barriers between different conformers, providing insights into the molecule's flexibility and dynamics.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For piperazine derivatives, this analysis helps in understanding their electronic transitions and potential as active pharmacological agents. researchgate.net
Table 2: Representative FMO Data for a Piperazine Derivative
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -6.5 | Electron Donor |
| LUMO | -1.2 | Electron Acceptor |
| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Stability |
Note: The values presented are hypothetical and representative for a generic piperazine derivative.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. researchgate.net Blue regions denote positive potential, indicating electron-poor areas (e.g., around hydrogen atoms), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atoms of the ester group, highlighting these as potential sites for interaction with electrophiles. researchgate.netresearchgate.net
Local Reactivity Indices (Fukui Functions, Local Softness)
In the realm of conceptual Density Functional Theory (DFT), local reactivity indices are paramount for predicting the most reactive sites within a molecule. nih.govresearchgate.net These indices, including Fukui functions and local softness, provide a quantitative measure of how the electron density at a specific atomic site changes with a change in the total number of electrons, thereby identifying regions susceptible to electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net
The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. For practical applications, condensed Fukui functions are calculated for individual atomic sites. There are three main types of Fukui functions:
f+k : for nucleophilic attack (measures the reactivity of site k towards an electron-donating species).
f-k : for electrophilic attack (measures the reactivity of site k towards an electron-accepting species).
f0k : for radical attack.
Local softness, sk, is another crucial descriptor, related to the Fukui function and the global softness (S) of the molecule (sk = S * fk). It helps in quantifying the reactivity of a specific site, with a higher value indicating greater reactivity. The principle of local hard-soft acid-base (HSAB) suggests that soft-soft and hard-hard interactions are favored.
For this compound, the key reactive sites are the two nitrogen atoms of the piperazine ring, the carbonyl carbon and oxygen of the ester group, and the alpha-carbon to the ester. Theoretical calculations would be employed to determine the Fukui functions and local softness for these sites. A hypothetical distribution of these indices is presented in Table 1 to illustrate their application.
Table 1: Hypothetical Local Reactivity Indices for this compound
| Atomic Site | Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Local Softness (s+) | Local Softness (s-) | Predicted Reactivity |
| Piperazine N1 | N | 0.08 | 0.25 | 0.12 | 0.38 | High for electrophilic attack |
| Piperazine N4 | N | 0.12 | 0.18 | 0.18 | 0.27 | Moderate for electrophilic attack |
| Carbonyl Carbon | C | 0.35 | 0.05 | 0.53 | 0.08 | High for nucleophilic attack |
| Carbonyl Oxygen | O | 0.15 | 0.28 | 0.23 | 0.42 | High for electrophilic attack |
| Ester Oxygen | O | 0.10 | 0.22 | 0.15 | 0.33 | Moderate for electrophilic attack |
Based on such theoretical data, one could predict that the N1 nitrogen is the most susceptible to electrophilic attack due to its higher f- value, while the carbonyl carbon is the primary target for nucleophilic attack.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. nih.govmdpi.com
This compound possesses significant conformational flexibility due to the puckering of the piperazine ring and the rotational freedom of the ethyl butanoate side chain. MD simulations in an explicit solvent, such as water or chloroform, can map the potential energy surface of the molecule and identify its low-energy conformations in solution. nih.gov By simulating the system for several nanoseconds or even microseconds, a trajectory of atomic positions and velocities is generated. Analysis of this trajectory can reveal:
Piperazine Ring Conformations: The equilibrium between chair and boat conformations of the piperazine ring and the energy barriers for their interconversion.
Side Chain Orientation: The preferred spatial arrangement of the ethyl butanoate group relative to the piperazine ring.
Intramolecular Hydrogen Bonding: The possibility of transient hydrogen bonds forming between the secondary amine of the piperazine and the carbonyl oxygen.
MD simulations are also instrumental in modeling how this compound interacts with other molecules, such as solvents, reactants, or biological macromolecules. mdpi.com By placing the molecule in a simulation box with other chemical species, one can observe and quantify the intermolecular forces at play. This can be used to:
Predict Solvation Properties: Understand how the molecule is solvated and the nature of its interactions with solvent molecules.
Model Reactant Interactions: Simulate the approach of a reactant to this compound, providing insights into the initial steps of a chemical reaction.
Study Binding to Biological Targets: If the molecule has potential pharmaceutical applications, MD simulations can be used to model its binding to a protein active site, helping to elucidate its mechanism of action. mdpi.com
In Silico Prediction and Validation of Spectroscopic Properties
Computational methods, particularly those based on quantum mechanics, allow for the in silico prediction of spectroscopic properties, which can aid in the characterization and identification of a molecule. rsc.org
Theoretical calculations, typically using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of this compound. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. The intensities of the IR and Raman bands can also be computed.
These predicted spectra can be compared with experimental data to:
Confirm the Molecular Structure: A good match between the predicted and experimental spectra provides strong evidence for the correct structural assignment.
Aid in Spectral Assignment: The calculations help in assigning specific vibrational bands to the stretching, bending, and torsional motions of the different functional groups within the molecule.
A hypothetical table of predicted vibrational frequencies for key functional groups is provided below.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| N-H (Piperazine) | Stretching | 3350 | 3300-3500 |
| C-H (Alkyl) | Stretching | 2950-2850 | 2960-2850 |
| C=O (Ester) | Stretching | 1735 | 1750-1735 |
| C-N (Piperazine) | Stretching | 1150 | 1250-1020 |
| C-O (Ester) | Stretching | 1240 | 1300-1200 |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. nih.gov Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, the magnetic shielding tensors for each nucleus (¹H, ¹³C) can be calculated. These are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
Predicted NMR spectra are invaluable for:
Structural Elucidation: Helping to assign the signals in an experimental NMR spectrum to the correct nuclei in the molecule.
Stereochemical Analysis: Distinguishing between different stereoisomers, as they will have slightly different predicted chemical shifts.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown below.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |
| Carbonyl (C=O) | 172.5 | 170-175 |
| Ester Methylene (B1212753) (-O-CH₂-) | 60.8 | 60-65 |
| Piperazine (C-N) | 50-55 | 40-60 |
| Butanoate Backbone | 20-40 | 20-40 |
| Ester Methyl (-CH₃) | 14.2 | 10-15 |
Advanced Applications of Ethyl 3 Piperazin 1 Yl Butanoate in Contemporary Organic Synthesis
Strategic Building Block for the Modular Assembly of Complex Molecular Architectures
The inherent reactivity of its distinct functional groups makes Ethyl 3-(piperazin-1-yl)butanoate a valuable precursor for the modular assembly of complex molecules. acs.orgnih.gov The piperazine (B1678402) moiety provides a scaffold that is prevalent in many biologically active compounds, offering a reliable starting point for drug discovery and development. rsc.orgresearchgate.netthieme-connect.comnih.gov
Precursor in the Synthesis of Diverse Heterocyclic Systems
The piperazine ring is a common core in a vast array of heterocyclic compounds. The secondary amine of this compound can readily participate in cyclization reactions to form fused or spirocyclic systems. For instance, it can be a key component in the synthesis of pyridazines and their fused derivatives. The reaction of piperazine derivatives with dicarbonyl compounds or their equivalents is a known strategy for constructing pyridazine (B1198779) rings. uminho.ptnih.govnih.govliberty.eduorganic-chemistry.org Similarly, the synthesis of substituted piperidines can be achieved through various methods, including intramolecular cyclization strategies where a piperazine derivative could serve as a precursor. nih.govajchem-a.comnih.gov
The general reactivity of piperazine derivatives in palladium-catalyzed reactions further expands its utility in synthesizing complex heterocyclic systems. acs.orgorganic-chemistry.org These methodologies allow for the efficient formation of carbon-nitrogen and carbon-carbon bonds, facilitating the construction of highly substituted piperazine-containing molecules. organic-chemistry.orgnih.gov
Table 1: Examples of Heterocyclic Systems Potentially Accessible from Piperazine Derivatives
| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |
| Pyridazines | Condensation with 1,2-dicarbonyl compounds | Piperazine nitrogen atoms act as nucleophiles to form the heterocyclic ring. nih.govnih.govliberty.eduorganic-chemistry.org |
| Fused Piperazines | Intramolecular cyclization reactions | The butanoate chain can be modified to contain a reactive group for cyclization. |
| Substituted Piperidines | Ring transformation or expansion | The piperazine ring can potentially be modified or rearranged under specific reaction conditions. nih.govajchem-a.com |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in modern organic synthesis. The bifunctional nature of this compound makes it an ideal candidate for participation in MCRs. The secondary amine can act as a nucleophile, for instance, in Ugi or Passerini-type reactions, while the ester group could potentially undergo subsequent transformations in a sequential one-pot process.
Piperazine scaffolds have been successfully employed in isocyanide-based multicomponent reactions. thieme-connect.com This highlights the potential of incorporating this compound into such sequences to rapidly generate molecular diversity. The synthesis of complex piperidine (B6355638) scaffolds has also been achieved through MCRs, suggesting that piperazine-containing building blocks could be adapted for similar transformations. nih.gov
Development of Novel Synthetic Methodologies Inspired by its Structure
The unique combination of a chiral center (at the 3-position of the butanoate chain, if used in an enantiopure form) and the piperazine scaffold can inspire the development of new catalytic systems and the exploration of novel reactivity patterns.
Design of Catalytic Ligands and Organocatalysts Incorporating the Piperazine Ester Scaffold
Piperazine derivatives have been widely used as ligands in transition metal catalysis. rsc.orgresearchgate.netnih.gov The nitrogen atoms of the piperazine ring can effectively coordinate to metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst. Chiral piperazine derivatives, in particular, have been employed as ligands in asymmetric catalysis.
The "piperazine ester scaffold" of this compound, especially in its enantiomerically pure form, presents an opportunity for the design of novel chiral ligands. The ester group can be further functionalized to introduce additional coordinating sites or to modulate the catalyst's properties.
Furthermore, chiral piperazine derivatives have shown promise as organocatalysts. For instance, they have been used to catalyze Michael additions. rsc.org The combination of a basic nitrogen center and a chiral backbone in this compound makes it a potential precursor for new classes of organocatalysts for various asymmetric transformations.
Table 2: Potential Catalytic Applications of the Piperazine Ester Scaffold
| Catalysis Type | Potential Role of this compound Scaffold | Relevant Research Area |
| Transition Metal Catalysis | Chiral ligand for asymmetric reactions | Asymmetric hydrogenation, cross-coupling reactions rsc.orgnih.gov |
| Organocatalysis | Chiral base or bifunctional catalyst | Asymmetric Michael additions, aldol (B89426) reactions rsc.org |
Exploration of Unconventional Reactivity Patterns for Butanoate Esters
The reactivity of β-amino esters can be exploited in various synthetic transformations. organic-chemistry.orgrsc.orgacs.org The presence of the piperazine moiety at the 3-position of the ethyl butanoate chain can influence its reactivity in unconventional ways. For example, the tertiary amine of the piperazine ring could act as an intramolecular catalyst or directing group in reactions involving the ester functionality.
The development of methods for the enantioselective synthesis of α-quaternary glutamates from α-amino esters highlights the ongoing interest in the reactivity of such compounds. acs.org Research into the specific reactivity of this compound could lead to the discovery of novel synthetic methods for the preparation of complex amino acid derivatives and other valuable molecules.
Precursor in the Synthesis of Advanced Polymeric and Supramolecular Materials
The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of advanced polymers and a building block for supramolecular assemblies.
The piperazine unit can be incorporated into polymer backbones to create materials with specific properties. For instance, poly(ester amide)s are a class of biodegradable polymers with tunable properties, and their synthesis often involves the polycondensation of monomers containing ester and amide functionalities. researchgate.netrsc.orgnih.gov this compound, with its amine and ester groups, could serve as a key monomer in the synthesis of novel poly(ester amide)s.
In the realm of supramolecular chemistry, piperazine-containing molecules have been used to construct complex architectures through non-covalent interactions such as hydrogen bonding and host-guest interactions. nih.govnih.gov The piperazine ring can act as a hydrogen bond acceptor and a guest for various host molecules. The butanoate ester chain of this compound can be modified to introduce recognition sites for self-assembly or to tune the solubility and packing of the resulting supramolecular structures.
Monomer Unit for Poly(β-amino ester) Synthesis
Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that have garnered significant attention for their potential in biomedical applications, particularly in gene delivery and controlled drug release. rsc.orgnih.gov These polymers are typically synthesized through the Michael addition of amines to diacrylates. rsc.orgrsc.org The versatility of PBAEs stems from the wide variety of commercially available amine and diacrylate monomers, allowing for the creation of a diverse library of polymers with tunable properties. nih.gov
Based on these precedents, this compound is a compelling candidate as a monomer in PBAE synthesis. The secondary amine on the piperazine ring can readily participate in the Michael addition reaction with a diacrylate monomer, incorporating the ethyl butanoate group as a side chain into the polymer structure.
Table 1: Potential Diacrylate Co-monomers for Polymerization with this compound
| Diacrylate Monomer | Resulting Polymer Side Chain Properties | Potential Applications |
| 1,4-Butanediol diacrylate | Hydrophobic, flexible | Drug delivery, tissue engineering |
| Poly(ethylene glycol) diacrylate | Hydrophilic, biocompatible | Gene delivery, hydrogels |
| Bisphenol A ethoxylate diacrylate | Rigid, aromatic | High-strength biomaterials |
The introduction of the ethyl butanoate side chain is anticipated to significantly impact the physicochemical properties of the resulting PBAE. The ester group can introduce a degree of hydrophobicity, which can be advantageous for the encapsulation of hydrophobic drugs. Moreover, the length and flexibility of the butanoate chain can influence the polymer's glass transition temperature, mechanical properties, and degradation kinetics. nih.govrsc.orgmdpi.comyoutube.com The ability to tune these properties by incorporating specific side chains is a key strategy in the design of "smart" polymers that respond to environmental stimuli. researchgate.net
Research Findings on Analogous Systems:
Studies on PBAEs with varying side chains have demonstrated that even subtle changes in the side chain structure can have a profound effect on the polymer's performance. For instance, the introduction of different alkyl side chains has been shown to alter the efficiency of gene transfection and the rate of polymer degradation. It is therefore hypothesized that PBAEs synthesized with this compound would exhibit a unique profile of biodegradability and drug interaction, meriting further investigation.
Component in the Construction of Functional Supramolecular Assemblies
Supramolecular chemistry, the study of systems involving non-covalent interactions, has led to the development of complex and functional architectures with applications in areas such as molecular recognition, catalysis, and materials science. rsc.org Piperazine and its derivatives are highly valued building blocks in supramolecular chemistry due to their ability to form predictable and robust hydrogen-bonding networks and to coordinate with metal ions. rsc.orgnih.govresearchgate.net
The structure of this compound, possessing both hydrogen bond donors and acceptors in the piperazine ring and a potential coordination site at the ester's carbonyl oxygen, makes it an excellent candidate for the construction of functional supramolecular assemblies.
Potential Supramolecular Interactions of this compound:
| Interaction Type | Participating Functional Group | Resulting Supramolecular Structure |
| Hydrogen Bonding | Piperazine N-H, Carbonyl Oxygen | 1D chains, 2D sheets, 3D networks |
| Metal Coordination | Piperazine Nitrogen, Carbonyl Oxygen | Metallocycles, coordination polymers |
| Host-Guest Interactions | Piperazine ring as guest | Encapsulation within macrocycles |
The piperazine ring can adopt a chair conformation, which is ideal for forming intermolecular hydrogen bonds, leading to the self-assembly of extended structures. polimi.it Furthermore, the nitrogen atoms of the piperazine ring are known to coordinate with a variety of metal centers, a property that has been exploited to create discrete metallacycles and coordination polymers. rsc.orgnih.gov The ethyl butanoate substituent can play a crucial role in these assemblies by influencing the packing of the molecules and by providing an additional site for secondary interactions. The ester group could also be used to tune the solubility and processability of the resulting supramolecular material.
Research Findings on Analogous Systems:
Research on other functionalized piperazines has demonstrated their utility in forming diverse supramolecular structures. For example, piperazine-1,4-diol (B14613724) has been shown to form two-dimensional hydrogen-bonded layers in co-crystals with various acids. rsc.org Similarly, the coordination of substituted piperazines to metal ions has led to the formation of complexes with interesting magnetic and catalytic properties. These examples strongly suggest that this compound could be a valuable and versatile component in the toolbox of supramolecular chemists for the rational design of new functional materials.
Future Directions and Emerging Research Frontiers
Sustainable and Green Chemistry Approaches in Piperazine (B1678402) Ester Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes in the pharmaceutical and chemical industries. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. For the synthesis of piperazine esters like Ethyl 3-(piperazin-1-yl)butanoate, several green and sustainable approaches are being actively explored.
One key area is the development of novel catalytic systems. Traditional methods for piperazine synthesis often involve stoichiometric reagents and harsh reaction conditions. Modern approaches, however, are shifting towards catalytic processes that offer higher atom economy and milder conditions. researchgate.net For instance, the use of heterogeneous catalysts, such as metal ions supported on polymeric resins, provides a simplified and eco-friendly route to monosubstituted piperazine derivatives. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov Another promising strategy involves photoredox catalysis, which utilizes visible light to promote chemical transformations. mdpi.comorganic-chemistry.org This method avoids the need for high temperatures and toxic reagents, offering a greener alternative for the C-H functionalization of piperazines. mdpi.com
The choice of solvent is another critical aspect of green synthesis. Many organic reactions are performed in volatile and often toxic organic solvents. Research is underway to replace these with more environmentally benign alternatives, such as water or bio-based solvents. The synthesis of piperazine derivatives has been demonstrated in greener solvents like aqueous ethanol, which significantly improves the environmental profile of the process. rsc.org
Furthermore, one-pot synthesis and microwave-assisted reactions are gaining traction as sustainable methodologies. One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, reduce the need for intermediate purification steps, saving time, energy, and materials. nih.gov Microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often improved product yields. nih.govmdpi.com
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Piperazine Derivatives
| Feature | Traditional Synthesis | Green Synthesis Approaches |
| Reagents | Often stoichiometric and hazardous | Catalytic, often with reusable catalysts |
| Solvents | Volatile and toxic organic solvents | Water, aqueous ethanol, or other green solvents |
| Energy | Often requires high temperatures and long reaction times | Milder conditions, use of microwave irradiation |
| Waste | Generates significant amounts of waste | Minimized waste through higher atom economy and catalyst recycling |
| Efficiency | Can be multi-step with intermediate purifications | One-pot synthesis and flow chemistry for increased efficiency |
High-Throughput Experimentation and Automation in Reaction Discovery
The discovery and optimization of new chemical reactions can be a time-consuming and labor-intensive process. High-throughput experimentation (HTE) and automation are revolutionizing this field by enabling the rapid screening of a large number of reaction conditions. purdue.eduyoutube.com This technology is particularly valuable for identifying optimal catalysts, solvents, and reaction parameters for the synthesis of complex molecules like this compound and its analogues.
HTE platforms utilize multi-well plates to perform hundreds or even thousands of reactions in parallel on a small scale. youtube.com This allows chemists to systematically explore a vast chemical space and quickly identify promising "hits" for further investigation. youtube.com The integration of automated liquid and solid handling robots ensures precise and reproducible dispensing of reagents, while advanced analytical techniques, such as mass spectrometry, allow for rapid analysis of the reaction outcomes. purdue.edulbl.gov
Flow chemistry is another powerful tool that is being increasingly integrated with automation. researchgate.netbeilstein-journals.orgnih.gov In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, where the reaction takes place. wipo.int This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up production. purdue.edumdpi.com Automated flow chemistry platforms can be programmed to run a series of experiments with varying parameters, allowing for efficient reaction optimization and the generation of compound libraries. researchgate.netbeilstein-journals.org For instance, the synthesis of piperazine-2-carboxamide, a related heterocyclic compound, has been successfully demonstrated using a machine-assisted, multi-step flow process. researchgate.netbeilstein-journals.orgnih.gov
The combination of HTE and automated flow synthesis provides a powerful workflow for accelerating the discovery and development of new synthetic methods for piperazine esters. This approach not only increases the efficiency of research but also allows for the exploration of novel reaction pathways that might be missed using traditional methods.
Advanced Machine Learning and Artificial Intelligence for Synthetic Route Design
These computational tools can learn the underlying rules of chemical reactivity from existing data and use this knowledge to predict the outcome of unknown reactions. nih.gov This predictive power can be used to screen virtual libraries of potential starting materials and reagents, saving significant time and resources in the laboratory. Furthermore, AI algorithms can be trained to identify novel disconnections and retrosynthetic pathways that may not be obvious to a human chemist.
In the context of piperazine derivatives, computational methods are already being used to design and screen compounds with specific biological activities. nih.gov For example, molecular docking studies can predict how a molecule will bind to a specific protein target, allowing for the rational design of new drug candidates. nih.govnih.gov This in silico screening can prioritize the synthesis of the most promising compounds, leading to a more efficient drug discovery process.
The integration of AI with automated synthesis platforms represents a particularly exciting frontier. An AI system could design a novel synthetic route, which could then be automatically executed and optimized by a robotic system. This closed-loop approach, where AI designs, a robot synthesizes, and the results are fed back to the AI for further learning, has the potential to dramatically accelerate the pace of chemical innovation.
Exploration of Chiral Analogues and Their Stereoselective Synthesis
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry. The structure of this compound possesses a chiral center at the 3-position of the butanoate chain, making the exploration of its chiral analogues and their stereoselective synthesis a significant area of future research.
The development of stereoselective synthetic methods for piperazine derivatives is an active area of investigation. nih.govnih.govacs.orgresearchgate.net These methods aim to produce a single enantiomer or diastereomer of a chiral molecule in high purity. Various strategies are being employed, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. caltech.edudicp.ac.cn
For example, palladium-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn These chiral building blocks can then be converted into a variety of enantiomerically pure piperazine derivatives. dicp.ac.cn Another approach involves the use of chiral amino acids as starting materials to construct chiral piperazine scaffolds. nih.govacs.orgresearchgate.net This method allows for the synthesis of a diverse range of 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity. nih.govtmc.edu
The design and synthesis of novel C2-symmetric chiral piperazines as catalysts for asymmetric transformations is another promising avenue. nih.gov These chiral catalysts can be used to induce stereoselectivity in a wide range of chemical reactions, providing access to a variety of enantiomerically enriched products. nih.gov Computational studies are also being employed to design and predict the efficacy of new chiral catalysts. researchgate.netrsc.org
The exploration of the stereoselective synthesis of chiral analogues of this compound will not only provide access to novel compounds with potentially unique biological activities but will also contribute to the broader field of asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
